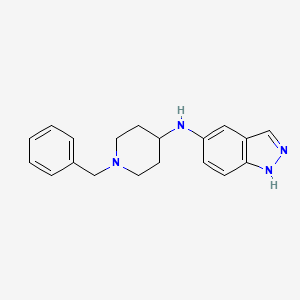
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which makes it an interesting subject for research and application. The compound consists of a cyclohexane ring with a hydroxymethyl group attached to the third carbon and a hydroxyl group attached to the first carbon, both in specific stereochemical configurations.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1R,3S)-3-oxocyclohexanecarboxylic acid using a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic solvent under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to achieve high enantioselectivity. One such method includes the asymmetric hydrogenation of a precursor compound using a chiral rhodium or ruthenium catalyst. This process is carried out under high pressure and temperature conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form (1R,3S)-3-methylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: (1R,3S)-3-carboxycyclohexanol.
Reduction: (1R,3S)-3-methylcyclohexanol.
Substitution: (1R,3S)-3-chloromethylcyclohexanol or (1R,3S)-3-bromomethylcyclohexanol.
科学的研究の応用
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those used for treating neurological disorders.
Industry: The compound is used in the production of polymers and as a precursor for the synthesis of agrochemicals and fragrances.
作用機序
The mechanism of action of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes that catalyze its conversion into other biologically active molecules. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the active sites of enzymes.
類似化合物との比較
Similar Compounds
- (1R,3S)-3-aminocyclohexanol
- (1R,3S)-3-methylcyclohexanol
- (1R,3S)-3-chloromethylcyclohexanol
Uniqueness
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Unlike its analogs, the presence of both hydroxyl and hydroxymethyl groups in specific configurations allows for unique reactivity and interaction with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
特性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC名 |
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c8-5-6-2-1-3-7(9)4-6/h6-9H,1-5H2/t6-,7+/m0/s1 |
InChIキー |
PFXRPUFYSLHDMF-NKWVEPMBSA-N |
異性体SMILES |
C1C[C@@H](C[C@@H](C1)O)CO |
正規SMILES |
C1CC(CC(C1)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Thiazole, 4-[(methylthio)methyl]-2-(trifluoromethyl)-](/img/structure/B8354083.png)







![3-Acetyl-1,2-dihydrocyclohepta[b]pyrrol-2-one](/img/structure/B8354155.png)


![6-[1,3]Dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester](/img/structure/B8354180.png)
